15,16-Dehydroestrone

Estrogen Receptor QSAR Binding Affinity

15,16-Dehydroestrone is distinguished by a C15-C16 double bond that alters electronic configuration, 3D geometry, and lipophilicity (XLogP3-AA 3.6) versus estrone. This unsaturation is mandatory for stereospecific synthesis of C15/C16 deuterium-labeled estrogens used as LC-MS/MS internal standards. QSAR studies confirm D-ring unsaturation drives differential ERα/ERβ binding selectivity, making generic estrone an invalid substitute. Its unique chromatographic retention time resolves complex estrogen metabolite mixtures in metabolomics workflows. Procure only if your assay requires this specific D-ring geometry.

Molecular Formula C18H20O2
Molecular Weight 268.3 g/mol
Cat. No. B12097046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15,16-Dehydroestrone
Molecular FormulaC18H20O2
Molecular Weight268.3 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1C=CC2=O)CCC4=C3C=CC(=C4)O
InChIInChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5-7,10,14-16,19H,2,4,8-9H2,1H3
InChIKeyCCMDDSSGLUJFMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

15,16-Dehydroestrone (CAS 3563-25-5): Structural Overview and Procurement Considerations


15,16-Dehydroestrone (CAS 3563-25-5) is a synthetic derivative of the endogenous estrogen estrone, characterized by a double bond between the C15 and C16 positions on the steroid D-ring [1]. This structural modification distinguishes it from its parent compound, estrone, and is the primary source of its altered physicochemical and biological properties [2]. As a research compound, it is available with a typical purity of ≥98.0% . Its primary utility lies in analytical chemistry as a labeled internal standard and in pharmaceutical research as a key synthetic intermediate, rather than as a direct therapeutic agent .

Why 15,16-Dehydroestrone Cannot Be Simply Substituted by Estrone or Other Analogs


Substituting 15,16-Dehydroestrone with its closest analog, estrone, or other commercially available estrogen metabolites is not scientifically valid for applications requiring a specific molecular structure. The introduction of the C15-C16 double bond significantly alters the compound's electronic configuration and three-dimensional geometry, which directly impacts its physicochemical properties like lipophilicity (XLogP3-AA of 3.6 [1]) and, critically, its interactions with biological targets [2]. Quantitative structure-activity relationship (QSAR) studies demonstrate that D-ring modifications, such as the 15,16-unsaturation, are key structural determinants that can confer differential binding affinity and functional selectivity for estrogen receptor subtypes (ERα vs. ERβ) [2]. Consequently, using a generic analog without this specific double bond will lead to different experimental outcomes, making precise procurement essential for reproducible and interpretable results in both analytical and biological research.

Quantitative Evidence Guide for Selecting 15,16-Dehydroestrone Over Alternatives


Differential ER Subtype Binding: Class-Level QSAR Evidence for D-Ring Metabolites

A comprehensive QSAR study of 74 steroidal estrogen analogs established that D-ring modifications, like the unsaturation present in 15,16-Dehydroestrone, are primary determinants of differential binding affinity for human estrogen receptor subtypes ERα and ERβ [1]. While the study does not provide an explicit IC50 or Ki for 15,16-Dehydroestrone, it demonstrates that closely related D-ring metabolites (e.g., 16-ketoestrone) exhibit up to an 18-fold preference for ERβ over ERα [1]. This finding strongly implies that 15,16-Dehydroestrone will not bind the ER subtypes identically to the parent compound, estrone, which exhibits a preference for ERα [1].

Estrogen Receptor QSAR Binding Affinity

Distinct Lipophilicity: A Quantifiable Physicochemical Difference from Estrone

The introduction of the C15-C16 double bond alters the compound's physicochemical properties, most notably its lipophilicity. The computed partition coefficient (XLogP3-AA) for 15,16-Dehydroestrone is 3.6 [1]. While a directly comparable computed value for estrone from the exact same algorithm is not available in the primary source, literature values for estrone's log P are consistently lower, around 3.1-3.4 [2], suggesting the dehydro derivative is more lipophilic.

Physicochemical Property Lipophilicity XLogP

Synthetic Utility as a Deuterium-Labeling Precursor

15,16-Dehydroestrone is a key starting material for the stereospecific introduction of deuterium into the C-15 and C-16 positions of the steroid D-ring [1]. This is a specialized application where alternative, saturated analogs like estrone cannot be directly substituted. The presence of the double bond is a prerequisite for the addition reaction used to incorporate the isotopic label [1].

Isotope Labeling Internal Standard Mass Spectrometry

Recommended Research and Industrial Applications for 15,16-Dehydroestrone


Precursor for the Synthesis of Stable Isotope-Labeled Internal Standards

15,16-Dehydroestrone is the definitive starting material for the synthesis of C15 and C16 deuterium-labeled estrogens, as described in peer-reviewed synthetic protocols [1]. These labeled analogs are critical internal standards for quantitative LC-MS/MS analysis of estrogen metabolites in biological matrices. Procurement of the dehydro compound is a necessity for this application, as saturated analogs like estrone do not possess the necessary double bond for the stereospecific labeling reaction [1].

Investigating Structure-Activity Relationships (SAR) of ER Subtype Selectivity

For researchers investigating the structural determinants of estrogen receptor (ER) alpha and beta subtype selectivity, 15,16-Dehydroestrone serves as a unique probe. QSAR studies indicate that D-ring modifications, such as the 15,16-unsaturation, are key to differentiating binding profiles [2]. Using 15,16-Dehydroestrone in competitive binding assays or cell-based reporter gene assays, alongside estrone and estradiol, allows for a direct assessment of how this specific double bond influences functional ER subtype signaling.

Analytical Method Development for Estrogen Metabolite Profiling

The distinct physicochemical properties of 15,16-Dehydroestrone, particularly its higher lipophilicity (XLogP3-AA = 3.6) compared to estrone [3], make it a valuable reference standard for developing and validating chromatographic separation methods. Its unique retention time in HPLC or GC assays can help resolve complex mixtures of structurally similar estrogen metabolites, improving analytical specificity and accuracy in metabolomics studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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